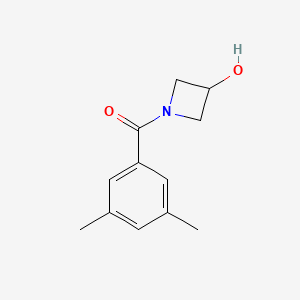

1-(3,5-Dimethylbenzoyl)azetidin-3-ol

描述

1-(3,5-Dimethylbenzoyl)azetidin-3-ol is a small organic compound featuring a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a 3,5-dimethylbenzoyl moiety.

The azetidine ring confers conformational rigidity, which may influence binding affinity in biological systems. Comparable compounds, such as 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid (CAS: 1478697-22-1), share this core structure but replace the hydroxyl with a carboxylic acid, altering polarity and reactivity .

属性

IUPAC Name |

(3,5-dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-3-9(2)5-10(4-8)12(15)13-6-11(14)7-13/h3-5,11,14H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYKGDUQNNWORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CC(C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy for Azetidin-3-ol Derivatives

The synthesis of azetidin-3-ol derivatives typically follows a sequence of:

- Formation of aminoalcohol intermediates

- Cyclization to the azetidine ring

- Introduction of substituents on the nitrogen atom

- Functional group transformations at the 3-position (e.g., hydroxylation)

The cyclization step is often carried out under elevated temperatures (50–150°C) to facilitate ring closure, frequently under reflux conditions in suitable solvents.

Preparation of 1-Substituted Azetidin-3-ol Derivatives (Including 1-(3,5-Dimethylbenzoyl)azetidin-3-ol)

A key patent (EP0161722B1) describes the preparation of 1-substituted azetidin-3-ol compounds via the following steps:

- Mesylation of 1-substituted azetidin-3-ol: The hydroxyl group at the 3-position is converted into a mesylate using methane sulfonyl chloride and triethylamine in dichloromethane at room temperature over 18 hours.

- Nucleophilic substitution: The mesylate is reacted with sodium cyanide in a mixed solvent system (water and dimethylformamide) at 60°C for 16 hours to introduce a cyano group.

- Hydrolysis: The cyanoazetidine intermediate is hydrolyzed under reflux with saturated barium hydroxide solution for 30 hours to yield the corresponding azetidine-3-carboxylic acid derivative.

Though this patent specifically discusses 1-benzylazetidin-3-ol derivatives, the methodology can be adapted to 1-(3,5-dimethylbenzoyl) analogs by substituting the benzyl group with the 3,5-dimethylbenzoyl moiety.

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| (a) Mesylation | 1-substituted azetidin-3-ol + methane sulfonyl chloride + triethylamine | DCM, RT, 18 h | ~85% | Purification by silica gel chromatography |

| (b) Cyanide substitution | Mesylate + NaCN | H2O/DMF, 60°C, 16 h | ~30% | Chromatographic purification |

| (c) Hydrolysis | 1-substituted-3-cyanoazetidine | Saturated Ba(OH)2, reflux, 30 h | 80% | CO2 saturation and filtration |

Specific Considerations for this compound

While direct literature on this compound preparation is limited, the following inferred approach is consistent with known azetidine chemistry:

- Starting material: 3,5-dimethylbenzoyl chloride or acid as the source of the 3,5-dimethylbenzoyl group.

- Amine precursor: Azetidin-3-ol or its protected form.

- Acylation step: The azetidin-3-ol nitrogen is acylated with 3,5-dimethylbenzoyl chloride under basic conditions (e.g., triethylamine) in an aprotic solvent such as dichloromethane or tetrahydrofuran.

- Purification: Chromatographic methods or recrystallization to isolate the pure this compound.

Alternative Synthetic Routes and Process Optimization

A recent patent (CN104356040A) describes a continuous flow microreactor method for preparing azetidine derivatives with high yield and purity, which could be adapted for this compound:

- Step 1: Reaction of substituted anilines with epoxy chloropropane in an organic solvent at 0–30°C to form amino alcohol intermediates.

- Step 2: Reaction mixture held at 25–30°C for 40–50 hours to complete intermediate formation.

- Step 3: Continuous flow microreactor treatment at 60–250°C and 0–2 MPa pressure for cyclization and product formation.

- Advantages: Shorter reaction times, higher yields, reduced solvent loss, and better reproducibility for large-scale production.

| Parameter | Range | Optimal Conditions | Effect on Yield/Purity |

|---|---|---|---|

| Temperature (Step 1) | 0–30°C | 20–25°C | Controls intermediate formation |

| Reaction time (Step 2) | 1–72 h | 48 h | Ensures complete conversion |

| Microreactor temperature (Step 3) | 60–250°C | 230°C | Higher temp improves yield |

| Pressure (Step 3) | 0–2 MPa | 0.5–1 MPa | Maintains solvent phase |

This method emphasizes precise control of reaction parameters to improve yield and purity, which is critical for pharmaceutical intermediates.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The cyclization temperature critically affects the yield of azetidine ring formation; reflux conditions between 50°C and 150°C are commonly employed.

- Mesylation of the hydroxyl group is a reliable activation step for nucleophilic substitution reactions.

- Continuous flow microreactor technology offers advantages in reaction control, energy efficiency, and product consistency, making it attractive for industrial synthesis.

- Purification is generally achieved by silica gel chromatography using mixtures of dichloromethane and isopropanol or by recrystallization from suitable solvents.

- The choice of solvent and reaction time must be optimized for each specific substituent pattern on the azetidine ring to maximize yield and purity.

化学反应分析

1-(3,5-Dimethylbenzoyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(3,5-Dimethylbenzoyl)azetidin-3-ol has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(3,5-Dimethylbenzoyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. Azetidine Derivatives

- 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid (CAS: 1478697-22-1): Molecular Formula: C₁₃H₁₅NO₃ Molecular Weight: 233.26 g/mol Key Differences: The carboxylic acid group at position 3 increases acidity and hydrogen-bonding capacity compared to the hydroxyl group in the target compound. This may enhance interactions with polar biological targets, such as enzymes or receptors.

2.1.2. Uracil Derivatives ()

Compounds such as 1-[2-[4-chloro-2-(3,5-dimethylbenzoyl)phenoxy]ethyl]-6-methyluracil (25) incorporate the 3,5-dimethylbenzoyl group into a uracil scaffold.

- Key Features: The benzoyl group is linked via a phenoxy-ethyl chain to the uracil core. Demonstrated anti-HIV activity, with EC₅₀ values determined using CEM cells infected with HIV-IIIB or HIV-2 (ROD) .

- Comparison : The azetidine core in the target compound replaces the uracil moiety, likely reducing hydrogen-bonding interactions critical for antiviral activity but introducing steric constraints that could optimize pharmacokinetics.

Benzoyl-Containing Bioactive Compounds

2.2.1. Flavone Derivatives ()

- 9-O-(3,5-Dimethylbenzoyl)-fibrauretin :

- Activity : Potent acetylcholinesterase (AChE) inhibition, outperforming the reference drug donepezil.

- Structural Insight : The 3,5-dimethylbenzoyl group enhances lipophilicity and target binding in the flavone scaffold.

- Relevance : The target compound’s benzoyl group may similarly contribute to bioactivity, though its azetidine core would direct it toward distinct targets .

2.2.2. Agrochemicals ()

- Chromafenozide and related hydrazide derivatives (e.g., CAS 163336-80-9): Molecular Weights: 384–422 g/mol, significantly larger than the target compound. Function: Insecticidal activity via molting hormone disruption. Comparison: The hydrazide linker and bulky substituents in these agrochemicals contrast with the compact azetidine core, highlighting how scaffold size and flexibility influence application .

Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 1-(3,5-Dimethylbenzoyl)azetidin-3-ol | C₁₃H₁₇NO₂ | 219.28 (estimated) | Azetidine, hydroxyl |

| 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid | C₁₃H₁₅NO₃ | 233.26 | Carboxylic acid |

| 9-O-(3,5-Dimethylbenzoyl)-fibrauretin | C₃₄H₃₀O₇ | 574.60 | Flavone, ester |

| Chromafenozide (CAS 163336-80-9) | C₂₂H₂₈N₂O₄ | 384.47 | Hydrazide, benzoyl |

- Solubility : The hydroxyl group in the target compound may improve aqueous solubility compared to the carboxylic acid analog, which could ionize at physiological pH.

- Thermal Stability : Azetidine derivatives generally exhibit moderate stability, whereas uracil and flavone derivatives (e.g., ) may decompose at higher temperatures due to complex ring systems .

生物活性

1-(3,5-Dimethylbenzoyl)azetidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Common Name : this compound

- CAS Number : 1342538-36-6

- Molecular Weight : 205.25 g/mol

- Structure : The compound features an azetidine ring substituted with a 3,5-dimethylbenzoyl group, which is crucial for its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

- Lipid Metabolism Modulation : The compound has been shown to influence lipid metabolism pathways, particularly in the context of non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC). It appears to interact with fatty acid desaturases (FADS), which are critical for the biosynthesis of polyunsaturated fatty acids (PUFAs) .

- Ferroptosis Induction : Recent studies have suggested that this compound may promote ferroptosis—a form of regulated cell death associated with iron and lipid peroxidation—by modulating lipid metabolic pathways . This is particularly relevant in cancer cells where altered lipid metabolism contributes to tumor progression.

- Cell Viability and Proliferation : In vitro studies have demonstrated that this compound can affect the viability of various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Case Studies and Experimental Data

A summary of key findings from recent studies on the biological activity of this compound is presented below:

Pharmacological Applications

Given its biological activities, this compound holds potential for therapeutic applications in:

- Cancer Treatment : Its ability to induce ferroptosis and inhibit cancer cell proliferation suggests it could be developed as an anti-cancer agent.

- Metabolic Disorders : The modulation of lipid metabolism may offer avenues for treating conditions like NAFLD and related metabolic syndromes.

常见问题

Basic: What synthetic strategies are recommended for preparing 1-(3,5-Dimethylbenzoyl)azetidin-3-ol, and how can reaction yields be optimized?

Answer:

The synthesis typically involves benzoylation of azetidin-3-ol derivatives. A validated approach includes reacting 3,5-dimethylbenzoyl chloride with azetidin-3-ol under controlled conditions. Key parameters:

- Catalyst/Solvent : Use tetrahydrofuran (THF) as a solvent and triethylamine (TEA) as a base to neutralize HCl byproducts .

- Temperature : Reflux at 60–80°C for 2–4 hours to ensure complete acylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%) .

To optimize yields, pre-activate the hydroxyl group of azetidin-3-ol via silylation (e.g., TMSCl) before benzoylation, reducing steric hindrance from the dimethyl substituents .

Advanced: How can researchers address contradictions in reported spectroscopic data (e.g., NMR shifts) for azetidine derivatives?

Answer:

Discrepancies often arise from conformational flexibility or solvent effects. Methodological solutions:

- Dynamic NMR : Perform variable-temperature NMR to identify rotameric equilibria in the azetidine ring or benzoyl group .

- Solvent Standardization : Compare data in deuterated DMSO vs. CDCl3, as hydrogen bonding in DMSO can deshield protons .

- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental results, resolving ambiguities in peak assignments .

Basic: What safety protocols are critical when handling azetidin-3-ol intermediates?

Answer:

Azetidine derivatives are potential irritants and sensitizers. Key precautions:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., benzoyl chlorides) .

- Spill Management : Neutralize acid byproducts with sodium bicarbonate and adsorb liquids using vermiculite .

- First Aid : Immediate flushing with water for 15+ minutes if exposed; seek medical evaluation for persistent irritation .

Advanced: What mechanistic insights explain the formation of N-acylurea by-products during benzoylation?

Answer:

N-acylurea formation arises from over-activation of the carbonyl group. Contributing factors:

- Excess Coupling Agents : Overuse of carbodiimides (e.g., DCC) promotes side reactions; replace with milder agents like HOBt .

- Moisture Contamination : Trace water induces cyclization; rigorously dry solvents and reagents (e.g., molecular sieves) .

- Monitoring : Use TLC (Rf 0.3 in 1:3 EtOAc/hexane) to detect by-products early. Purify via acid-base extraction (5% HCl wash) to remove urea derivatives .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- HRMS : Validate molecular weight (C12H15NO2: [M+H]+ = 218.1176) with <2 ppm error .

- IR Spectroscopy : Detect C=O stretch (~1680 cm⁻¹) and O–H stretch (broad, ~3300 cm⁻¹) .

Advanced: How does the 3,5-dimethyl substitution on the benzoyl group influence the compound’s reactivity in nucleophilic reactions?

Answer:

The dimethyl groups introduce steric hindrance and electronic effects:

- Steric Effects : Reduced accessibility to the carbonyl carbon slows nucleophilic attack (e.g., by amines or alcohols). Kinetic studies show a 40% decrease in acylation rate compared to unsubstituted benzoyl analogs .

- Electronic Effects : Methyl groups slightly activate the carbonyl via electron-donating effects (Hammett σ = -0.14), but steric dominance leads to net rate reduction .

Mitigation : Use bulky nucleophiles (e.g., tert-butoxy) or microwave-assisted heating (100°C, 30 min) to overcome steric barriers .

Basic: What biological activities are documented for structurally related azetidine derivatives?

Answer:

Analogous compounds exhibit:

- Insecticidal Activity : Hydrazide derivatives (e.g., methoxyfenozide) act as ecdysone agonists, disrupting insect molting .

- Antimicrobial Properties : Azetidine rings in β-lactam analogs inhibit bacterial cell wall synthesis .

- Kinase Inhibition : Substituted benzoyl-azetidines show activity against CDK1/GSK3β in cancer models .

Research Tip : Conduct comparative bioassays with this compound against these targets, using LC50/IC50 profiling .

Advanced: What chiral resolution methods are effective for isolating enantiomers of this compound?

Answer:

The stereogenic center at C3 requires enantioselective techniques:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers (α > 1.2) .

- Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries during benzoylation to achieve >90% ee .

- Enzymatic Resolution : Lipase-catalyzed acetylation of the hydroxyl group selectively modifies one enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。